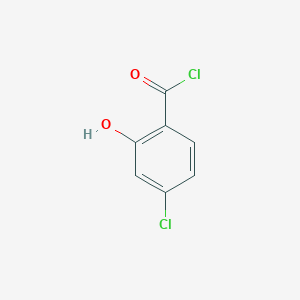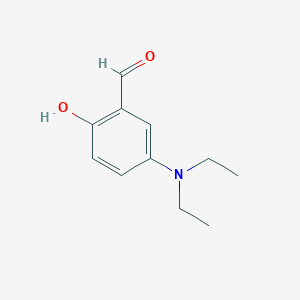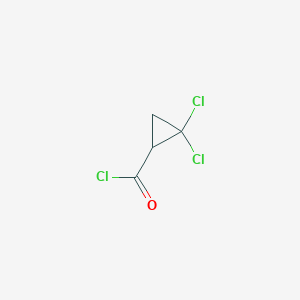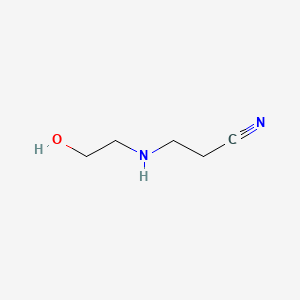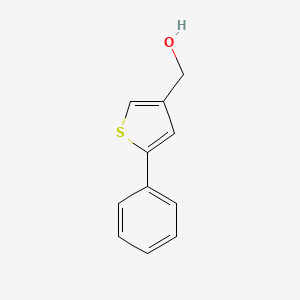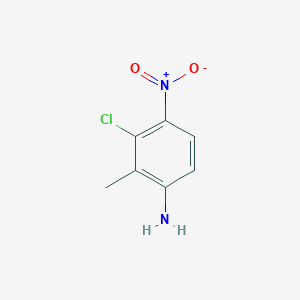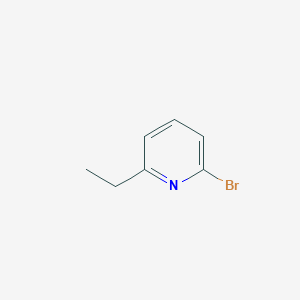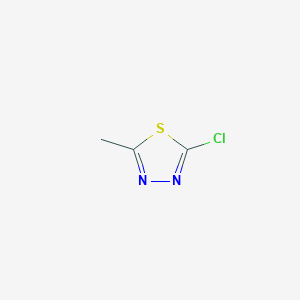
2-乙炔基喹啉
描述
2-Ethynylquinoline is a chemical compound with the molecular formula C11H7N . It is a weak base and can form salts with acids . It is used in laboratory chemicals and in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 2-Ethynylquinolines can be achieved by a heterocoupling reaction between the appropriate n-chloroquinoline and 2-methyl-3-butyn-2-ol, catalyzed by palladium, followed by treatment .
Molecular Structure Analysis
The molecular weight of 2-Ethynylquinoline is 153.18 . The InChI code for 2-Ethynylquinoline is 1S/C11H7N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h1,3-8H and the InChI key is KLJNCYLWOJPRSX-UHFFFAOYSA-N .
Chemical Reactions Analysis
Quinoline and its derivatives, including 2-Ethynylquinoline, participate in both electrophilic and nucleophilic substitution reactions . They are often involved in synthetic transformations centered on the alteration of oxidation states .
Physical And Chemical Properties Analysis
科学研究应用
1. 合成和新化合物的性质
2-乙炔基喹啉已被用于合成各种新化合物。Schmidt等人(2016年)通过将3-乙炔基喹啉与溴苯甲酸甲酯反应,展示了共振离子的形成,从而产生具有独特性质的新喹啉盐和共振离子(Schmidt et al., 2016)。类似地,Vonnegut等人(2015年)报道了2-乙炔基苯胺与P(OPh)3的反应,得到了2-λ(5)-磷喹啉和2-λ(5)-磷喹啉-2-酮,这对于研究环状π电子体系中的N=P(V)双键非常重要(Vonnegut et al., 2015)。
2. 光物理和电化学发光研究
已对2-乙炔基喹啉衍生物的光物理性质和电化学发光(ECL)进行了研究。Elangovan等人(2004年)合成并研究了供体取代的苯基喹啉基乙炔和苯基异喹啉基乙炔,重点关注位置异构体对它们的ECL和整体光物理性质的影响(Elangovan et al., 2004)。
3. 在有机合成中的应用
2-乙炔基喹啉也用于有机合成过程中。Chandra等人(2008年)描述了2-氯喹啉与苯基乙炔的高效无铜Sonogashira偶联反应,这是有机合成中的重要方法(Chandra et al., 2008)。此外,Liu等人(2013年)报道了钯催化的2-乙炔基苯胺与异氰酸酯的间分子氧化环化反应,用于合成4-卤代-2-氨基喹啉(Liu et al., 2013)。
4. 抗癌活性的探索
已经探索了2-乙炔基喹啉衍生物的抗癌活性。Lee等人(2012年)研究了引入在2-芳酰喹啉的C5位置的官能团,包括乙炔基,以及它们的抗增殖和微管抑制活性(Lee et al., 2012)。
安全和危害
未来方向
Quinoline and its derivatives, including 2-Ethynylquinoline, have been found to have a variety of therapeutic activities. They form an important class of heterocyclic compounds for new drug development . The global rise in antibiotic resistance has galvanized research into new antibiotics against both well-established targets and new targets . Therefore, there is a great future in medicinal chemistry for quinoline derivatives .
作用机制
Target of Action
Quinoline, a related compound, is known to interact with various biological targets, including enzymes and receptors . The specific targets for 2-Ethynylquinoline may vary based on its chemical structure and the biological context in which it is used.
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They can form complexes with metal ions, making them more stable in environmental media
Biochemical Pathways
Quinoline and its derivatives have been found to exhibit a broad range of biological activities, suggesting they may impact multiple biochemical pathways . These could include pathways related to antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Quinoline derivatives have been found to have various therapeutic activities, suggesting that they may have diverse effects at the molecular and cellular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethynylquinoline. For instance, agricultural practices and area of cultivation can significantly affect the innate stimulatory activity of quinoline proteins . Additionally, the presence of metal ions can influence the stability of 2-Ethynylquinoline .
属性
IUPAC Name |
2-ethynylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h1,3-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJNCYLWOJPRSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517607 | |
| Record name | 2-Ethynylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynylquinoline | |
CAS RN |
40176-78-1 | |
| Record name | 2-Ethynylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-ethynylquinoline contribute to the formation of heterobinuclear allenylidene complexes?
A1: 2-Ethynylquinoline acts as a precursor to allenylidene ligands in organometallic complexes. The reaction begins with the lithiation of 2-ethynylquinoline, followed by its reaction with metal carbonyls like [(CO)5M(THF)] (M = Cr, W). Subsequent alkylation with reagents like [R3O]BF4 (R = Me, Et) leads to the formation of allenylidene complexes. In these complexes, the terminal carbon of the allenylidene chain becomes part of the N-alkylated quinoline ring. [] This approach allows the incorporation of a quinoline moiety into the ligand structure, potentially influencing the properties and reactivity of the resulting metal complexes.
Q2: Can the quinoline ring in these complexes be further functionalized?
A2: Yes, the quinoline ring in these complexes can be further modified. For instance, introducing a bromine atom at the 5-position of the quinoline ring allows for subsequent functionalization via palladium-catalyzed coupling reactions. This method enables the incorporation of various alkynyl groups, including those containing ferrocenyl units, expanding the structural diversity of the resulting complexes. [] This ability to introduce different substituents on the quinoline ring opens avenues for tuning the electronic and steric properties of the metal complexes, potentially influencing their catalytic activity and other applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



